2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol

Description

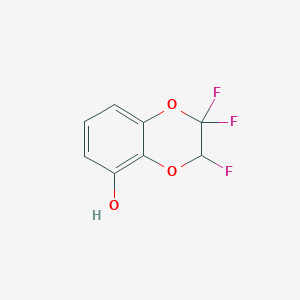

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol is a fluorinated derivative of the 1,4-benzodioxane scaffold, a heterocyclic structure featuring a fused benzene ring and a 1,4-dioxane ring. The trifluoromethyl group at positions 2 and 3 introduces steric and electronic effects that distinguish it from non-fluorinated analogs.

Properties

IUPAC Name |

2,2,3-trifluoro-3H-1,4-benzodioxin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-7-8(10,11)14-5-3-1-2-4(12)6(5)13-7/h1-3,7,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVNUIMJAUJHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange with Potassium Fluoride

The substitution of chlorine atoms with fluorine in benzodioxin systems is well-documented. For example, the preparation of 2,2-difluoro-1,3-benzodioxole involves reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF) in the presence of potassium hydrogen fluoride (KHF₂) as a catalyst. This reaction proceeds at 140°C in tetramethylene sulfone, achieving complete conversion after 8 hours. Extending this methodology, a hypothetical route for 2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin could involve a trichloro precursor subjected to KF/KHF₂ under optimized conditions (e.g., excess KF, prolonged reaction time).

Table 1: Comparative Fluorination Conditions

Challenges in Triple Fluorination

Introducing three fluorine atoms necessitates careful steric and electronic considerations. The electron-withdrawing nature of fluorine may deactivate the ring toward further substitution, requiring elevated temperatures or polar aprotic solvents to enhance reactivity.

Benzodioxin Ring Construction

Cyclization of Diols with Dihalides

The benzodioxin core is often synthesized via cyclization reactions. For instance, 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid is prepared by reacting 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate. This method yields the benzodioxin ring with a carboxylic acid substituent, which could be modified to introduce fluorine atoms.

Reaction Scheme 1: Hypothetical Ring Formation

Nitration at the 5-position facilitates subsequent reduction to an amine and hydrolysis to a hydroxyl group.

Hydroxyl Group Introduction

Nitration-Reduction-Hydrolysis Sequence

A common strategy for hydroxyl group installation involves nitration followed by reduction and hydrolysis. For example, 1,4-benzodioxan-5-amine is synthesized from 1,4-benzodioxan-5-carboxylic acid via hydroxylamine hydrochloride and polyphosphoric acid, followed by basification. Applying this to a fluorinated precursor:

-

Nitrate 2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin at the 5-position.

-

Reduce the nitro group to an amine using catalytic hydrogenation.

-

Hydrolyze the amine to a hydroxyl group under acidic conditions.

Directing Group-Assisted Hydroxylation

Electrophilic aromatic substitution (EAS) could be employed if the fluorine substituents act as meta-directing groups. However, the strong electron-withdrawing effect of trifluoromethyl groups may necessitate harsh conditions or specialized directing groups.

Integrated Synthetic Routes

Route 1: Sequential Halogen Exchange and Hydroxylation

-

Precursor Synthesis : Prepare 5-methoxy-2,2,3-trichloro-1,4-benzodioxin via cyclization of 2,3-dihydroxy-5-methoxybenzene with 1,1,2-trichloro-1,2,2-trifluoroethane.

-

Fluorination : Treat with KF/KHF₂ in tetramethylene sulfone at 160°C for 12 hours.

-

Demethylation : Use boron tribromide (BBr₃) to convert the methoxy group to hydroxyl.

Table 2: Hypothetical Reaction Yields

| Step | Yield (%) | Key Challenges |

|---|---|---|

| Cyclization | 65 | Regioselectivity of dihalide coupling |

| Fluorination | 45 | Incomplete substitution at C3 |

| Demethylation | 85 | Over-hydrolysis side reactions |

Route 2: Post-Cyclization Fluorination

-

Ring Formation : Synthesize 5-nitro-2,3-dihydro-1,4-benzodioxin via nitration of 2,3-dihydroxybenzene followed by cyclization.

-

Fluorination : Introduce fluorine via radical pathways using xenon difluoride (XeF₂).

-

Reduction/Hydrolysis : Convert nitro to hydroxyl as in Section 3.1.

Analytical and Optimization Considerations

Spectroscopic Characterization

Critical data for confirming structure:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of adjacent carbon atoms, enabling nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group directs EAS to the para position (C6), while fluorination deactivates the ring.

Oxidation and Reduction

The hydroxyl group and benzodioxane ring dictate redox behavior.

Cross-Coupling Reactions

Functionalization via transition metal-catalyzed couplings:

Ring-Opening Reactions

Acid- or base-mediated cleavage of the dioxane ring:

Functional Group Interconversion

Key Stability Considerations:

Scientific Research Applications

Organic Synthesis

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol serves as a versatile building block in organic synthesis. Its trifluoromethyl group can participate in various chemical reactions such as nucleophilic substitutions and electrophilic additions. This property is particularly valuable in synthesizing complex molecules for pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel fluorinated heterocycles through a series of nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts.

Research indicates that this compound may exhibit significant biological activities. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in Cancer Research evaluated the anticancer properties of derivatives synthesized from this compound. The results showed that certain derivatives inhibited tumor growth in vitro and in vivo models, suggesting potential therapeutic applications.

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its fluorinated nature contributes to improved thermal stability and chemical resistance in polymers.

Case Study: Polymer Development

In an article from Advanced Materials, researchers incorporated this compound into polymer matrices to enhance their performance characteristics. The modified polymers demonstrated increased resistance to solvents and elevated temperatures.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its reactivity and ability to form stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Non-Fluorinated 1,4-Benzodioxane Derivatives

2,3-Dihydro-1,4-benzodioxin-5-ol and 2,3-Dihydro-1,4-benzodioxin-6-ol

- Structural Differences : Lacking fluorine substituents, these isomers are hydroxylated products of benzo-1,4-dioxane via P450 BM3-mediated hydroxylation. The hydroxyl groups are positioned at C5 or C6 on the aromatic ring, with a 70:30 ratio favoring the 5-ol isomer in wild-type enzymatic reactions .

- Functional Differences: These diols serve as precursors for pharmaceutical intermediates.

2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine (PI-21248)

Comparison with Fluorinated and Halogenated Analogs

2,3-Dihydro-1,4-benzoxathiin Derivatives

- Structural Differences : Replaces one oxygen atom in the dioxane ring with sulfur, forming a 1,4-benzoxathiin scaffold.

- The sulfur atom enhances electron density, altering receptor-binding kinetics .

N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Derivatives

Comparison with Pharmacologically Active Derivatives

Adrenergic Blockers (14cx and 14dx)

- Structural Differences: Derivatives with substituted aminoalkyl chains on the benzodioxane core.

- Functional Differences: Demonstrate potent β1-adrenergic blocking activity, surpassing propranolol. The trifluoro compound’s fluorine atoms may enhance selectivity for other targets, such as enzymes or ion channels .

3-Pyridinamine Derivative (HY-122862)

- Structural Differences : Combines a dihydrobenzodioxin moiety with a methoxy-substituted pyridinamine group.

- Functional Differences : Designed for kinase inhibition, leveraging the benzodioxin scaffold’s planar structure for ATP-binding site interactions. Fluorination in the trifluoro compound could alter binding kinetics via hydrophobic interactions .

Data Tables: Key Properties and Activities

Table 1. Structural and Physicochemical Comparison

| Compound | Substituents | Molecular Weight | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| 2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol | 2,3-CF3, 5-OH | ~210.1 | Fluorine, Hydroxyl | 1.8 |

| 2,3-Dihydro-1,4-benzodioxin-5-ol | 5-OH | 152.1 | Hydroxyl | 0.9 |

| PI-21248 | 6-CH2NH2 | 165.19 | Amine | 0.5 |

| HY-122862 | 5-(Pyridinamine), Methoxy | 391.46 | Amine, Methoxy | 2.3 |

*LogP values estimated using fragment-based methods.

Biological Activity

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzodioxin core with trifluoromethyl substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Research indicates that this compound may act as an inhibitor of microtubule assembly, similar to other compounds in the benzodioxin class. The inhibition of microtubule dynamics can lead to significant effects on cell division and proliferation.

Key Mechanisms

- Microtubule Inhibition : The compound competes with colchicine for binding to tubulin, disrupting normal microtubule formation and function .

- Antimitotic Activity : It exhibits antimitotic properties by interfering with the mitotic spindle assembly, which is crucial for proper cell division .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antitumor Activity : A study demonstrated that derivatives of benzodioxole compounds showed significant antitumor effects in vitro by inhibiting cell proliferation in cancer cell lines. These compounds were found to be competitive inhibitors affecting tubulin dynamics .

- Structure–Activity Relationship (SAR) : Research has indicated that modifications in the benzodioxin structure can significantly impact biological activity. For instance, the presence of methoxy or ethoxy groups at specific positions enhances antitumor efficacy while maintaining structural integrity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Microtubule inhibition | Antimitotic |

| Podophyllotoxin | Microtubule stabilization disruption | Anticancer |

| Colchicine | Competitive binding to tubulin | Antigout and anticancer |

Q & A

Q. What are the common synthetic routes and reagents for preparing fluorinated benzodioxin derivatives like 2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol?

- Methodological Answer : Fluorinated benzodioxins are typically synthesized via nucleophilic substitution, cyclization, or palladium-catalyzed coupling reactions. Key reagents include:

- NaH/THF systems for deprotonation and cyclization (e.g., formation of benzofuran derivatives in ).

- Pd-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) for cross-coupling reactions under inert atmospheres ().

- Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) for functional group transformations ().

- Example Reaction Conditions :

| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| NaH | THF | 0°C → RT | 1–6 h | |

| Pd(PPh₃)₂Cl₂ | THF/Et₃N | 55°C | 6–48 h |

Q. Which spectroscopic techniques are critical for characterizing fluorinated benzodioxin compounds?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential for identifying trifluoromethyl groups and fluorine substitution patterns (PubChem data in ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., C₁₃H₈F₃NO₂ derivatives in ).

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures purity >95% (common in ).

Advanced Research Questions

Q. How can researchers optimize regioselectivity in electrophilic substitution reactions of fluorinated benzodioxins?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to direct electrophiles to specific positions (analogous to 5-nitrothiazole derivatives in ).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for meta-substitution (observed in benzodiazepine syntheses, ).

- Catalyst Screening : Test Pd/Cu bimetallic systems to control coupling positions (e.g., ’s use of CuI with Pd catalysts).

Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzodioxin derivatives?

- Methodological Answer :

- Systematic Parameter Variation : Adjust catalyst loading (e.g., 0.1–5 mol% Pd), temperature (RT vs. reflux), and reaction time ().

- Controlled Replication : Reproduce studies using identical reagents (e.g., anhydrous THF vs. technical grade) to isolate variables ().

- Data Triangulation : Cross-validate results with computational models (e.g., PubChem’s computed InChI keys in ).

Q. How can researchers design experiments to study the biological activity of fluorinated benzodioxins?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C) to study interactions with neurotransmitter receptors (as in benzodiazepine research, ).

- In Vivo Models : Administer derivatives at controlled doses (e.g., 10–100 mg/kg) in rodent models to assess neuroactivity (similar to ’s protocols).

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorine positions (e.g., 3,5-difluoro vs. 2,4-difluoro) to map bioactivity trends ().

Data Contradiction Analysis

Q. How should conflicting data on the thermal stability of fluorinated benzodioxins be addressed?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Compare decomposition temperatures (e.g., mp 123–124°C in vs. 287–293°C in ).

- Moisture Sensitivity Testing : Assess stability under controlled humidity (e.g., 0% vs. 50% RH) to identify hygroscopic effects ().

- Crystallography : Perform single-crystal X-ray diffraction to correlate crystal packing with thermal behavior (PubChem data in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.